molecular formula C10H24Cl2N2 B2510749 N-Neopentylpiperidine-4-amine dihydrochloride CAS No. 1233958-35-4

N-Neopentylpiperidine-4-amine dihydrochloride

Cat. No. B2510749
CAS RN: 1233958-35-4
M. Wt: 243.22
InChI Key: QOKGFTLSDHCPDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves sequential Boc-removal/reductive amination mediated by Brønsted and Lewis acids. The described protocol in paper provides a high yielding pathway to N-substituted 3-amino-4-halopyridines, which are structurally similar to N-Neopentylpiperidine-4-amine dihydrochloride. This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structure of N-substituted 3-amino-4-halopyridines is likely to share some characteristics, such as the presence of an amino group and a halogen substituent. These features are important in determining the reactivity and the potential for further functionalization of the molecule.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do describe reductive amination conditions for deactivated anilines . This information could be extrapolated to understand the types of chemical reactions that this compound might undergo, such as nucleophilic substitution or coupling reactions with other organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the high purity of the reaction products obtained without chromatography in paper suggests that the synthesis method yields compounds with consistent and predictable properties. The biological activity study of a related compound in paper indicates that these compounds can exhibit significant biological effects, which could be relevant for the application of this compound in a biological context.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Multi-Component Reactions and Synthesis : Neopentylamines have been synthesized through multi-component reactions (M-CRs) using isopropylidene aziridines, showcasing their utility in producing enantiopure neopentylamines efficiently. These compounds are valuable in organic synthesis for constructing complex molecules with high precision (Shipman et al., 2002).
  • Catalysis : Neopentylphosphines, similar in structure to N-Neopentylpiperidine-4-amine derivatives, have demonstrated effectiveness as ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides, indicating the potential of N-Neopentylpiperidine-4-amine dihydrochloride in catalytic processes (Hill et al., 2008).

Polymer Science and Material Chemistry

  • Polymer Synthesis : Research into the synthesis and characterization of poly(β-amino esters) involving piperidine derivatives highlights the role of such compounds in developing degradable polymers for biomedical applications. This suggests potential applications of this compound in creating novel biodegradable materials (Lynn and Langer, 2000).
  • Antimicrobial Surfaces : The modification of materials with N-halamine moieties derived from piperidine shows effective antimicrobial properties, indicating the potential for this compound in creating antimicrobial coatings or additives for various surfaces (Barnes et al., 2007).

Biobased Materials

  • Biobased Amines : The synthesis of biobased amines from renewable resources is a growing area of interest, with implications for this compound in developing sustainable materials. Amines, including piperidine derivatives, are crucial for synthesizing polyamides and other polymers with applications in various industries (Froidevaux et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “N-(1-Naphthyl)ethylenediamine, dihydrochloride”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “N-Neopentylpiperidine-4-amine dihydrochloride” with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-(2,2-dimethylpropyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-12-9-4-6-11-7-5-9;;/h9,11-12H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKGFTLSDHCPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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